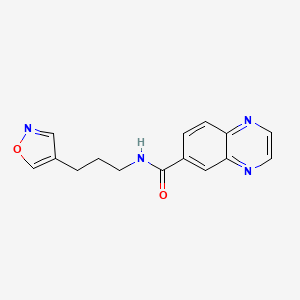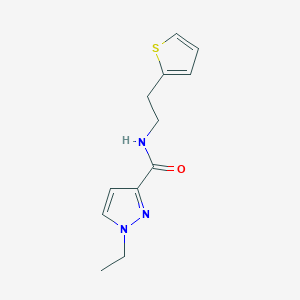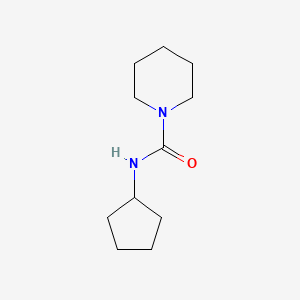![molecular formula C18H25N3O5 B2838785 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea CAS No. 877640-85-2](/img/structure/B2838785.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a urea derivative, which contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidinone moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a bioisostere of the phenyl group, and it’s often used in drug design to improve metabolic stability . The pyrrolidinone moiety is a common motif in bioactive compounds and can contribute to the overall lipophilicity and hydrogen bonding capacity of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea linkage as a key step. This could potentially be achieved through the reaction of an isocyanate with an amine. The 2,3-dihydrobenzo[b][1,4]dioxin moiety could be formed via a Pummerer rearrangement, while the pyrrolidinone moiety could be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea linkage, the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone ring. The presence of these functional groups would likely confer a degree of polarity to the molecule, which could influence its solubility and permeability properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the urea linkage, the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone ring. The urea linkage could potentially undergo hydrolysis under acidic or basic conditions, while the 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the urea linkage, the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone ring would likely confer a degree of polarity to the molecule, which could influence its solubility, permeability, and stability properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of novel compounds with potential antimicrobial activities is a significant area of research. For instance, the study on "Synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones" by Sharma et al. (2004) demonstrates the creation of compounds that were tested against various bacteria, showing a relationship between biological activity and molecular properties (Sharma, Sharma, & Rane, 2004).
Chemical Synthesis Techniques
Research on the synthesis of ureas and related compounds provides insights into chemical synthesis techniques. For example, "Substituted ureas based on 2,6-dimethyl-3,5-pyridinedicarboxylic acid azides" by Nesterova et al. (2012) discusses a method to create ureas from specific azides, highlighting the versatility of these synthesis techniques (Nesterova, Pugacheva, & Voevudsky, 2012).
Oxidation Reactions and Derivatives Synthesis
The paper "Urea‐2,2‐dihydroperoxypropane as a Novel and High Oxygen Content Alternative to Dihydroperoxypropane in Several Oxidation Reactions" by Khosravi and Naserifar (2019) showcases the application of novel oxidants in creating various derivatives, emphasizing the importance of innovative reagents in organic synthesis (Khosravi & Naserifar, 2019).
Antioxidant Properties
The preparation and study of compounds with antioxidant properties are critical for medicinal chemistry. Abd-Almonuim et al. (2020) conducted a study titled "Preparation, Characterization and Antioxidant Determination of Coumarin Substituted Heterocyclic Compound," which found significant antioxidant activities in synthesized compounds, showcasing the potential for therapeutic applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Novel Derivatives and Biological Activity
Research also focuses on creating novel derivatives with potential biological activities. Rani et al. (2014) synthesized new derivatives incorporating specific moieties and evaluated their antimicrobial activity, highlighting the ongoing search for new therapeutic agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Safety And Hazards
Orientations Futures
Future research on this compound could involve further optimization of its structure to enhance its biological activity, as well as detailed studies to elucidate its mechanism of action. Additionally, comprehensive pharmacokinetic and toxicological studies would be needed to assess its drug-like properties .
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-ethoxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-2-24-7-3-6-19-18(23)20-13-10-17(22)21(12-13)14-4-5-15-16(11-14)26-9-8-25-15/h4-5,11,13H,2-3,6-10,12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRISEIFGVVOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)

![6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2838705.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2838706.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone](/img/structure/B2838707.png)
![4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2838710.png)
![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![ethyl 4-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2838718.png)
![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2838719.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2838723.png)